Ethyl 3-(methylamino)-3-oxopropanoate synthesis methods
Ethyl 3-(methylamino)-3-oxopropanoate synthesis methods
An In-depth Technical Guide to the Synthesis of Ethyl 3-(methylamino)-3-oxopropanoate
Introduction: A Versatile Amide Ester Building Block
Ethyl 3-(methylamino)-3-oxopropanoate, also known as N-methyl ethyl malonamate, is a bifunctional organic compound with the molecular formula C₆H₁₁NO₃ and a molecular weight of 145.16 g/mol .[1][2] Its structure incorporates both an ethyl ester and an N-methyl amide functional group, separated by a methylene bridge. This unique arrangement confers both nucleophilic character (at the amide nitrogen) and electrophilic character (at the two carbonyl carbons), making it a highly reactive and versatile intermediate in organic synthesis.[1]
Historically, malonic ester derivatives have been foundational in medicinal chemistry, notably in the synthesis of barbiturates.[1] In modern drug discovery and development, Ethyl 3-(methylamino)-3-oxopropanoate continues to be a valuable precursor for constructing complex molecular architectures, particularly nitrogen-containing heterocycles which are core scaffolds in many pharmacologically active agents.[1][3] Its utility also extends to material science, where malonamide derivatives are explored as potential crosslinkers in polymer networks.[4] This guide provides a detailed examination of the primary synthetic routes to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and comparative analysis of the methodologies.
Core Synthesis Methodologies
The preparation of Ethyl 3-(methylamino)-3-oxopropanoate is primarily achieved through two competitive strategies: the direct mono-amidation of a malonic diester or a two-step sequence involving a highly reactive acyl chloride intermediate. The choice of method depends on factors such as desired purity, scale, and the availability of starting materials.
Method 1: Controlled Direct Amidation of Diethyl Malonate
The most direct and atom-economical approach involves the reaction of diethyl malonate with methylamine.[5] This reaction is a nucleophilic acyl substitution where methylamine selectively displaces one of the ethoxy groups. The principal challenge of this method is controlling the reaction to prevent the formation of the undesired diamide byproduct, N,N'-dimethylmalonamide.
Causality Behind Experimental Choices: The key to achieving high selectivity for the mono-amidation product lies in the precise control of reaction parameters.
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Temperature: Low reaction temperatures, typically between -20°C and 5°C, are critical.[5] Methylamine is a potent nucleophile, and at higher temperatures, the initially formed monoamide product can undergo a second amidation. By maintaining a low temperature, the reaction rate is suppressed, allowing for greater control and favoring the desired single substitution.
-
Stoichiometry: The molar ratio of diethyl malonate to methylamine must be carefully managed. Using a slight sub-stoichiometric amount of methylamine (molar ratio of ~1:0.7 to 1:1) ensures that diethyl malonate remains in excess, minimizing the chance of a second amidation event.[5]
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Solvent: Anhydrous alcoholic solvents, such as ethanol, are typically employed as they effectively dissolve both the starting ester and the methylamine solution without interfering with the reaction.[5]
Workflow for Direct Amidation of Diethyl Malonate
Caption: Controlled low-temperature addition is key to selective mono-amidation.
Experimental Protocol: Direct Amidation (Based on CN101085747A)[5]
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Preparation of Reagents:
-
In a suitable reaction vessel, dissolve 450g of diethyl malonate in 4500ml of ethanol. Cool this solution to between 0°C and 5°C using an ice-salt bath.
-
In a separate vessel, bubble 85g of methylamine gas into 1000ml of ethanol, pre-cooled to between -5°C and -8°C. This creates a methylamine-ethanol solution. The resulting molar ratio of diethyl malonate to methylamine is approximately 1:0.96.
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-
Reaction:
-
While vigorously stirring the diethyl malonate solution, slowly add the methylamine-ethanol solution dropwise.
-
Carefully monitor the internal temperature and maintain it between 0°C and 5°C throughout the addition.
-
After the addition is complete, continue stirring the mixture at this temperature for an additional 3 hours to ensure the reaction goes to completion.
-
-
Workup and Purification:
-
Remove the ethanol solvent via vacuum distillation. This will yield a residue (approx. 400g).
-
To the residue, add four times its volume of ethyl acetate and stir. Cool the mixture to 0°C to precipitate the diamide byproduct.
-
Filter off the solid byproduct.
-
Remove the ethyl acetate from the filtrate under reduced pressure to yield the crude monoamide product.
-
For further purification, add 1500ml of petroleum ether (sherwood oil) to the crude product, cool to 0°C, and stir for 1 hour to induce crystallization.
-
Filter the crystalline solid to obtain pure N-methyl-malonamic acid ethyl ester (Ethyl 3-(methylamino)-3-oxopropanoate).
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| Parameter | Value | Reference |
| Diethyl Malonate:Methylamine (Molar Ratio) | 1 : 0.7-1.0 | [5] |
| Reaction Temperature | -20°C to 5°C | [5] |
| Reaction Time | 2.5 - 4 hours | [5] |
| Solvent | Ethanol | [5] |
| Reported Yield | ~76-80% | [5] |
| Table 1. Key Reaction Parameters for Direct Amidation. |
Method 2: Synthesis via Ethyl Malonyl Chloride Intermediate
An alternative strategy involves activating a malonic acid precursor to an acyl chloride, which is a significantly more reactive electrophile than an ester.[6] This two-step method can lead to faster reaction times and potentially higher yields, as seen in analogous syntheses.[1]
Step 1: Formation of Ethyl Malonyl Chloride The synthesis begins with a malonic acid monoester, such as monoethyl malonate (which can be prepared via controlled partial hydrolysis of diethyl malonate).[7] This mono-acid is then converted to its corresponding acyl chloride using a standard chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[8][9] The use of thionyl chloride is common for its efficacy and the fact that its byproducts (SO₂ and HCl) are gaseous, simplifying purification.[9]
Step 2: Amidation of Ethyl Malonyl Chloride The resulting ethyl malonyl chloride is then reacted with methylamine in a Schotten-Baumann type reaction.[6] Due to the high reactivity of the acyl chloride, this reaction is typically rapid at room temperature. A non-nucleophilic base, such as pyridine or a tertiary amine (e.g., triethylamine), is required to scavenge the hydrogen chloride (HCl) generated during the reaction, driving the equilibrium towards the product.[1][6]
Logical Flow for the Acyl Chloride Synthesis Route
Caption: A two-step pathway involving a highly reactive acyl chloride intermediate.
General Experimental Protocol: Acyl Chloride Route
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Acyl Chloride Formation:
-
In a flask equipped with a reflux condenser and a gas outlet to a trap, combine one equivalent of monoethyl malonate with an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[6]
-
Add 1.1 to 1.5 equivalents of thionyl chloride dropwise at room temperature.
-
Gently reflux the mixture for 1-3 hours until gas evolution ceases.
-
Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude ethyl malonyl chloride, which can often be used in the next step without further purification.
-
-
Amidation:
-
Dissolve the crude ethyl malonyl chloride in an aprotic solvent such as DCM.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, prepare a solution of 1.1 equivalents of methylamine and 1.1 equivalents of a base (e.g., triethylamine or pyridine) in the same solvent.
-
Add the amine/base solution dropwise to the stirred acyl chloride solution, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 8-16 hours.[6]
-
Quench the reaction with water. Separate the organic layer, wash with dilute acid and brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure to obtain the crude product for further purification.
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Purification and Spectroscopic Characterization
Regardless of the synthetic route, purification is essential to remove unreacted starting materials and byproducts.
-
Purification Techniques: The primary methods include fractional distillation under reduced pressure and recrystallization.[5][10] The choice of solvent for recrystallization is critical; a combination of a soluble solvent (like ethyl acetate) and a non-polar anti-solvent (like petroleum ether or cyclohexane) is effective.[5][10]
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Physicochemical Properties:
| Property | Value | Source(s) |
| CAS Number | 71510-95-7 | [1][2] |
| Molecular Formula | C₆H₁₁NO₃ | [1][2] |
| Molecular Weight | 145.16 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid or solid | [10] |
| Melting Point | 34-35 °C | [10] |
| Boiling Point | 91-92 °C @ 0.16 Torr | [10] |
| Density | ~1.059 g/cm³ (Predicted) | [10] |
Table 2. Physicochemical Properties of Ethyl 3-(methylamino)-3-oxopropanoate.
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Spectroscopic Data for Structural Confirmation:
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¹H NMR: The proton NMR spectrum provides clear confirmation of the structure. Expected signals include a triplet for the ethyl ester's methyl protons (δ ≈ 1.2–1.4 ppm), a quartet for the ester's methylene protons (δ ≈ 4.1–4.3 ppm), a singlet for the central methylene protons, a singlet for the N-methyl protons, and a broad singlet for the amide proton (δ ≈ 6.5–7.0 ppm).[4]
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Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) should show a molecular ion peak [M+H]⁺ at m/z 146.16. Fragmentation analysis often reveals the loss of the ethoxy group (-45 Da).[4]
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Conclusion
The synthesis of Ethyl 3-(methylamino)-3-oxopropanoate can be effectively accomplished via two primary routes. The direct amidation of diethyl malonate is an atom-economical, single-step process, but its success hinges on rigorous control of temperature and stoichiometry to prevent diamide formation. The two-step acyl chloride method, while longer, leverages a highly reactive intermediate to potentially achieve faster and cleaner conversions. The selection of an optimal pathway depends on the specific requirements of the synthesis, including scale, purity needs, and available resources. As a versatile synthetic building block, the efficient and reliable production of Ethyl 3-(methylamino)-3-oxopropanoate remains a key enabling step for research in medicinal chemistry and materials science.
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Figure 2. Labeled structure for NMR assignment.
